molecular formula C9H18ClNO2 B13383184 (2S)-2-aminonon-8-enoic acid;hydrochloride

(2S)-2-aminonon-8-enoic acid;hydrochloride

Cat. No.: B13383184
M. Wt: 207.70 g/mol
InChI Key: OMKXKHQRAFCRGI-UHFFFAOYSA-N
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Description

Classification and Context of Non-Proteinogenic Amino Acids in Chemical Biology

Amino acids are the fundamental building blocks of proteins. The twenty canonical amino acids are encoded by the universal genetic code and are the primary constituents of proteins in most living organisms. However, nature's repertoire of amino acids extends far beyond these twenty. Non-proteinogenic amino acids, also known as non-canonical or unnatural amino acids, are amino acids that are not naturally encoded in an organism's genetic code. wikipedia.org There are over 140 known non-proteinogenic amino acids that occur naturally, and thousands more have been synthesized in the laboratory. wikipedia.org

These non-standard amino acids play a variety of roles in biological systems. They can be intermediates in metabolic pathways, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.orginflibnet.ac.in In the field of chemical biology, non-proteinogenic amino acids are of significant interest as tools to probe and manipulate biological processes. Their incorporation into peptides and proteins can introduce novel chemical functionalities, enhance stability against enzymatic degradation, and constrain peptide conformations to improve receptor binding and specificity. nih.govresearchgate.net

(2S)-2-aminonon-8-enoic acid falls into the category of a non-proteinogenic α-amino acid. Its structure, with a nine-carbon aliphatic chain, distinguishes it from the canonical amino acids. The hydrochloride salt form is a common modification for amino acid derivatives to enhance their stability and solubility.

Significance of Unsaturated Side Chains in Non-Canonical Amino Acid Scaffolds

The presence of an unsaturated side chain, specifically a terminal double bond, in the structure of (2S)-2-aminonon-8-enoic acid is a key feature that imparts unique chemical reactivity. Unsaturated side chains in non-canonical amino acids serve as versatile chemical handles for a variety of bioconjugation reactions. These reactions allow for the site-specific modification of peptides and proteins, enabling the attachment of fluorescent probes, imaging agents, and other molecular entities.

The terminal alkene group in (2S)-2-aminonon-8-enoic acid can potentially participate in several chemoselective reactions, such as olefin metathesis, thiol-ene coupling, and hydroformylation. These reactions are valuable tools in chemical biology for creating complex biomolecular architectures and for the development of novel therapeutic and diagnostic agents. The ability to introduce such a reactive group into a peptide or protein scaffold opens up a wide range of possibilities for creating molecules with tailored properties and functions.

Overview of Academic Research Trajectories for Novel Amino Acid Derivatives

The synthesis and application of novel amino acid derivatives is a vibrant and rapidly evolving area of academic and industrial research. researchgate.net The primary motivation for developing new amino acid derivatives is to expand the chemical diversity of peptides and proteins, leading to new therapeutic agents, research tools, and biomaterials. researchgate.net

Current research trends in this field include:

Development of Novel Therapeutic Peptides: The incorporation of non-canonical amino acids into peptide drugs can improve their pharmacokinetic properties, such as increased stability to proteolysis and enhanced bioavailability. nih.gov

Protein Engineering and Biocatalysis: The introduction of unnatural amino acids into enzymes can lead to biocatalysts with novel activities and specificities. nih.govacs.orgresearchgate.net

Probing Biological Systems: Amino acid derivatives with unique spectroscopic or reactive properties are used as probes to study protein structure, function, and interactions within living cells.

Development of Biomaterials: Peptides and proteins containing non-canonical amino acids are being explored for the creation of novel biomaterials with tailored mechanical and biochemical properties.

While specific research on (2S)-2-aminonon-8-enoic acid;hydrochloride is not extensively documented in publicly available literature, its structural features suggest its potential utility as a building block in these exciting areas of research. The combination of its non-proteinogenic nature and the presence of a reactive unsaturated side chain makes it a candidate for the synthesis of modified peptides and other bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H18ClNO2 nih.gov
Molecular Weight 207.70 g/mol nih.govcymitquimica.com
IUPAC Name This compound nih.gov
Synonyms (2S)-2-Amino-8-nonenoic acid hydrochloride nih.gov
Hydrogen Bond Donor Count 3 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 7 nih.gov

Table 2: Classification of Selected Non-Proteinogenic Amino Acids

ClassificationExample(s)Key Structural Feature
Imino Acids Proline, HydroxyprolineThe amine group is part of a cyclic structure.
Beta-Amino Acids Beta-alanineThe amino group is on the beta-carbon.
Gamma-Amino Acids Gamma-aminobutyric acid (GABA)The amino group is on the gamma-carbon.
Amino Acids with Post-Translational Modifications Hydroxylysine, CarboxyglutamateModified after incorporation into a protein. unipune.ac.in
Metabolic Intermediates Ornithine, CitrullineNot incorporated into proteins but have roles in metabolism. unipune.ac.in
Unsaturated Amino Acids (2S)-2-aminonon-8-enoic acidContains one or more carbon-carbon double or triple bonds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-aminonon-8-enoic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H

InChI Key

OMKXKHQRAFCRGI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC(C(=O)O)N.Cl

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of 2s 2 Aminonon 8 Enoic Acid Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography remains the cornerstone for the analysis of amino acids. The polarity and potential for chirality in compounds like (2S)-2-aminonon-8-enoic acid necessitate a range of high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for amino acid analysis due to its high resolution and sensitivity. who.int However, since most amino acids, including (2S)-2-aminonon-8-enoic acid, lack a strong native chromophore, chemical derivatization is typically required to enable detection by UV-Vis or fluorescence detectors. axionlabs.comacs.org

Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. actascientific.comactascientific.com The choice of strategy depends on the sample matrix, desired sensitivity, and the specific amino acids being targeted.

Pre-column Derivatization: In this approach, the analyte is derivatized before injection into the HPLC system. jasco-global.com This method is highly sensitive and consumes less reagent. nih.gov Two of the most common pre-column derivatization reagents for amino acids are o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC).

o-phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. axionlabs.comcreative-proteomics.com This reaction is automated in many systems, allowing for high-throughput analysis. axionlabs.comresearchgate.net A limitation of OPA is that it does not react with secondary amines. jasco-global.comcreative-proteomics.com

9-fluorenylmethyl chloroformate (FMOC): FMOC reacts with both primary and secondary amino acids to form stable, fluorescent adducts. axionlabs.comcreative-proteomics.com It is often used in conjunction with OPA for the comprehensive analysis of all amino acids in a sample. jasco-global.comnih.govresearchgate.net The autosampler can be programmed to perform a sequential derivatization, first with OPA for primary amines, followed by FMOC for secondary amines. axionlabs.comjasco-global.com

Post-column Derivatization: This technique involves derivatizing the amino acids after they have been separated on the column and before they reach the detector. actascientific.comactascientific.com It is known for its robustness and reproducibility, as the derivatization reaction is not influenced by the sample matrix. 193.16.218pickeringlabs.com

Ninhydrin (B49086): The classical post-column derivatization method involves the reaction with ninhydrin. 193.16.218aurigaresearch.com The eluent from the column is mixed with the ninhydrin reagent and heated, causing primary and secondary amines to form a deeply colored product (Ruhemann's purple), which is detected by absorbance at 570 nm (and 440 nm for proline). 193.16.218aurigaresearch.com This method is highly specific for amino acids and is less susceptible to matrix interference than pre-column methods. 193.16.218pickeringlabs.com

Table 1: Comparison of Common Derivatization Reagents for HPLC Analysis of Amino Acids
ReagentMethodReacts WithDetectionAdvantagesDisadvantages
o-phthalaldehyde (OPA)Pre-columnPrimary AminesFluorescenceHigh sensitivity, rapid reaction, easily automated. axionlabs.comcreative-proteomics.comDoes not react with secondary amines; derivatives can be unstable. jasco-global.comcreative-proteomics.com
9-fluorenylmethyl chloroformate (FMOC)Pre-columnPrimary & Secondary AminesFluorescence, UVStable derivatives, reacts with all amino acids. axionlabs.comcreative-proteomics.comReagent hydrolysis can cause interference. creative-proteomics.com
NinhydrinPost-columnPrimary & Secondary AminesUV-Vis (Absorbance)Robust, reproducible, specific for amino acids, not affected by sample matrix. 193.16.218pickeringlabs.comaurigaresearch.comLower sensitivity than fluorescence methods, requires heated reaction coil. aurigaresearch.comresearchgate.net

The separation of (2S)-2-aminonon-8-enoic acid and its derivatives can be achieved using two primary HPLC modes: reversed-phase and ion-exchange chromatography.

Reversed-Phase (RP) Chromatography: This is the most common mode used with pre-column derivatization. nih.gov The derivatization process renders the polar amino acids more hydrophobic, allowing for their separation on non-polar stationary phases like C18. jasco-global.com Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed. researchgate.net The chiral nature of (2S)-2-aminonon-8-enoic acid means that enantiomeric separation is often required. This can be achieved on an RP column by using a chiral derivatizing agent to form diastereomers or by adding a chiral selector to the mobile phase. huji.ac.ilresearchgate.netacs.orgacs.org

Ion-Exchange Chromatography (IEC): IEC is the gold-standard method for amino acid analysis, particularly when coupled with post-column ninhydrin derivatization. 193.16.218pickeringlabs.comaurigaresearch.com Separation is based on the ionic interactions between the charged amino acid molecules and the charged stationary phase. youtube.compressbooks.pub Cation-exchange columns are typically used, where amino acids are bound to the negatively charged resin and eluted by increasing the pH or the cation concentration of the mobile phase using sodium or lithium buffers. 193.16.218pickeringlabs.com This technique is highly reproducible and almost completely insensitive to the sample matrix, making it ideal for complex biological samples. pickeringlabs.com

Gas chromatography (GC) is another powerful technique for amino acid analysis, but due to their low volatility and thermal instability, amino acids must be converted into volatile derivatives prior to analysis. sigmaaldrich.comthermofisher.comnih.gov GC coupled with mass spectrometry (GC-MS) provides excellent sensitivity and selectivity, yielding structural information that confirms the identity of the analyte. nih.govresearchgate.net

The derivatization process for GC typically involves two steps to modify both the carboxyl and amino groups. Common strategies include:

Silylation: This is a frequent derivatization technique where active hydrogens on the amino, carboxyl, and side-chain functional groups are replaced with a nonpolar silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group from a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net

Esterification followed by Acylation: The carboxyl group is first converted to an ester (e.g., a methyl ester), and the amino group is then acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

These derivatization procedures make the amino acids volatile and thermally stable, allowing for their separation on a GC column and subsequent detection by MS. thermofisher.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is exceptionally well-suited for the comprehensive profiling of non-proteinogenic amino acids in complex matrices. nih.gov LC-MS can be performed on underivatized amino acids, though derivatization is sometimes used to improve chromatographic retention and ionization efficiency. wur.nlrsc.orgspringernature.com

Using tandem mass spectrometry (LC-MS/MS), specific multiple reaction monitoring (MRM) transitions can be established for each compound, allowing for highly selective and sensitive quantification even at very low concentrations. nih.gov This method is particularly valuable for identifying and quantifying novel or non-standard amino acids like (2S)-2-aminonon-8-enoic acid, as the mass spectrometer provides molecular weight and fragmentation data that can be used for structural elucidation. wur.nl

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. acs.orgoup.com It is an attractive alternative to HPLC for amino acid analysis due to its high efficiency, short analysis times, and minimal sample and reagent consumption. acs.orgnih.gov

For a compound like (2S)-2-aminonon-8-enoic acid, a key advantage of CE is its ability to perform chiral separations. nih.govnih.gov The enantiomers of amino acids can be resolved by adding a chiral selector to the background electrolyte (BGE). Commonly used chiral selectors include cyclodextrins and crown ethers, which form transient diastereomeric complexes with the amino acid enantiomers, leading to different electrophoretic mobilities. nih.govnih.govceu.es

Coupling CE with mass spectrometry (CE-MS) further enhances its analytical power by providing sensitive detection and structural confirmation of the separated analytes. nih.govnih.gov An electrospray ionization (ESI) interface is typically used to connect the CE capillary to the mass spectrometer. acs.orgnih.gov CE-MS has been successfully applied to the sensitive and selective analysis of D- and L-amino acids in various complex samples. nih.govnih.gov

Table 2: Summary of Advanced Analytical Techniques for (2S)-2-aminonon-8-enoic Acid Analysis
TechniquePrincipleDerivatizationKey Applications & Strengths
RP-HPLCSeparation based on hydrophobicity.Typically required (pre-column OPA/FMOC).High resolution for derivatized amino acids; adaptable for chiral separations. acs.orgresearchgate.net
IEC-HPLCSeparation based on charge.Typically post-column (Ninhydrin).Highly robust and reproducible, insensitive to matrix effects. 193.16.218pickeringlabs.com
GC-MSSeparation of volatile compounds based on boiling point and polarity.Required (e.g., silylation, esterification/acylation).High sensitivity and structural confirmation of volatile derivatives. sigmaaldrich.comnih.gov
LC-MS/MSSeparation by HPLC followed by mass-based detection.Optional, can enhance sensitivity.Comprehensive profiling, high selectivity and sensitivity for trace analysis in complex matrices. nih.govwur.nl
CE-MSSeparation based on charge-to-size ratio in an electric field.Optional, can enhance detection.High separation efficiency, excellent for chiral separations, requires minimal sample. nih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

Spectroscopic Investigations for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable in the detailed characterization of novel amino acid derivatives such as (2S)-2-aminonon-8-enoic acid;hydrochloride. These methods provide a wealth of information regarding the molecule's structural connectivity, the nature of its chemical bonds, its electronic properties, chirality, and local environment, which are crucial for understanding its potential applications in peptide synthesis and biomedical research.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including amino acids and their derivatives. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Solution-State NMR: In solution, high-resolution NMR techniques such as ¹H and ¹³C NMR are employed to determine the precise chemical environment of each proton and carbon atom in the this compound molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons at the chiral center (α-proton), the aliphatic chain, and the terminal vinyl group. The chemical shift of the α-proton is influenced by the adjacent amino and carboxyl groups. Protons on the carbons of the aliphatic chain would appear as multiplets due to spin-spin coupling with neighboring protons. The terminal double bond would give rise to characteristic signals in the olefinic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the carboxylic acid, the α-carbon, the carbons of the aliphatic backbone, and the two sp² hybridized carbons of the terminal alkene.

2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the proton and carbon signals unequivocally by establishing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Solid-State NMR (SSNMR): SSNMR is a powerful technique for studying the structure and dynamics of molecules in the solid state, providing insights that are not accessible in solution. acs.org For amino acid hydrochlorides, SSNMR can reveal information about the crystalline packing, hydrogen bonding, and conformational polymorphism. nih.gov

¹³C CP-MAS: Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common SSNMR technique that enhances the signal of low-abundance nuclei like ¹³C. nih.gov The resulting spectrum can show splittings of resonances due to the presence of different conformers in the unit cell or the influence of intermolecular interactions. electronicsandbooks.com

¹⁵N and ¹⁷O NMR: When isotopically labeled, ¹⁵N and ¹⁷O SSNMR can provide direct information about the nitrogen and oxygen environments, respectively. acs.orgox.ac.uk For instance, ¹⁴N and ¹⁵N SSNMR can probe the hydrogen-bonding environment of the ammonium (B1175870) group. nih.gov ¹⁷O NMR can distinguish between the carbonyl and hydroxyl oxygens of the carboxylic acid group. acs.orgox.ac.uk

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable solvent like D₂O.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C1 (COOH)-~175
C2 (α-CH)~3.8~55
C3 (CH₂)~1.8~30
C4 (CH₂)~1.4~28
C5 (CH₂)~1.3~29
C6 (CH₂)~1.4~28
C7 (CH₂)~2.1~33
C8 (=CH)~5.8~138
C9 (=CH₂)~5.0~115

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule and the nature of their chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups:

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the O-H bond in the carboxylic acid group, which is often involved in hydrogen bonding.

N-H Stretch: The ammonium group (-NH₃⁺) of the hydrochloride salt will show characteristic stretching vibrations, typically in the range of 2800-3200 cm⁻¹, often appearing as broad bands superimposed on the C-H stretching region.

C-H Stretches: The aliphatic (sp³) and vinylic (sp²) C-H stretching vibrations will appear just below and above 3000 cm⁻¹, respectively.

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group (C=O) of the carboxylic acid.

N-H Bends: The bending vibrations of the ammonium group typically appear in the 1500-1600 cm⁻¹ region.

C=C Stretch: The stretching vibration of the terminal carbon-carbon double bond is expected to give a weak to medium absorption band around 1640 cm⁻¹.

C-H Bends: The out-of-plane bending vibrations of the vinyl group are expected to produce strong bands in the 900-1000 cm⁻¹ region.

These vibrational modes can be sensitive to the molecule's conformation and its interactions with the surrounding environment, such as hydrogen bonding in the solid state. nih.govrsc.org Fourier-transform infrared (FTIR) spectroscopy can also be used to differentiate between racemic and enantiopure forms of amino acids in the solid state due to differences in their crystal packing and hydrogen bonding networks. thermofisher.com

Typical IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-COOH O-H Stretch 2500-3300 (broad)
-NH₃⁺ N-H Stretch 2800-3200 (broad)
Aliphatic CH₂ C-H Stretch 2850-2960
Vinylic =CH, =CH₂ C-H Stretch 3010-3095
-COOH C=O Stretch 1700-1730
-NH₃⁺ N-H Bend 1500-1600
C=C C=C Stretch ~1640

UV-Visible spectroscopy probes the electronic transitions within a molecule. The chromophore, the part of the molecule responsible for light absorption, dictates the UV-Vis spectrum. wikipedia.orgyoutube.com In this compound, the primary chromophores are the carboxylic acid group and the terminal double bond. These groups, however, are not extensively conjugated and are expected to absorb in the far-UV region, typically below 220 nm. Therefore, conventional UV-Vis spectroscopy is of limited utility for the direct characterization of this compound.

However, derivatives of this amino acid can be synthesized to incorporate fluorescent probes. rsc.org These fluorescently labeled amino acids are powerful tools for studying protein structure, dynamics, and interactions. nih.govrsc.org The introduction of a suitable fluorophore, such as a dansyl group or a nitrobenzofurazan (NBD) moiety, would allow the molecule to be studied using fluorescence spectroscopy. The fluorescence emission properties, including the quantum yield and lifetime, are often sensitive to the local environment, providing a means to probe conformational changes or binding events. nih.govacs.org

For instance, if a fluorescent derivative were to be synthesized, its photophysical properties could be tabulated as follows:

Hypothetical Photophysical Data for a Fluorescent Derivative

Fluorophore Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ)
Dansyl Derivative ~340 ~520 0.1 - 0.7

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. wikipedia.org Since (2S)-2-aminonon-8-enoic acid is a chiral molecule due to the stereocenter at the α-carbon, it is CD active. The CD spectrum provides information about the absolute configuration of the chiral center. mtoz-biolabs.com The (2S)-enantiomer will produce a CD spectrum that is a mirror image of the spectrum of its (2R)-enantiomer. CD spectroscopy can be a powerful tool for determining the enantiomeric purity of a sample. royalsocietypublishing.org

Characteristic CD Signals for Protein Secondary Structures

Secondary Structure Wavelength (nm) and Sign of Cotton Effect
α-Helix Negative bands at ~222 and ~208 nm, positive band at ~193 nm
β-Sheet Negative band at ~218 nm, positive band at ~195 nm

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules with unpaired electrons. Since (2S)-2-aminonon-8-enoic acid is not a radical, it is EPR silent. However, it can be chemically modified to introduce a stable radical, a technique known as spin labeling. wikipedia.org

Site-directed spin labeling (SDSL) is a powerful technique for studying the structure, dynamics, and conformational changes of biomolecules. nih.govnih.gov In this approach, a nitroxide-based spin label, which contains a stable N-O radical, is covalently attached to a specific site in the molecule. The terminal double bond of (2S)-2-aminonon-8-enoic acid could potentially be a site for such modification. Once incorporated into a peptide or protein, the EPR spectrum of the spin label provides information about the mobility of the label, its solvent accessibility, and the polarity of its local environment. acs.orgnih.gov

Furthermore, by introducing two spin labels at different positions, the distance between them can be measured using pulsed EPR techniques such as Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR). pnas.org This provides valuable long-range distance constraints for determining the three-dimensional structure of proteins and their complexes. acs.org

Information Obtainable from EPR of a Spin-Labeled Derivative

EPR Parameter Structural/Dynamic Information
Spectral Line Shape Mobility of the spin label, local dynamics
Solvent Accessibility (from power saturation) Exposure of the labeled site to the solvent
Polarity (from hyperfine splitting) Polarity of the microenvironment around the label

Computational and Theoretical Studies on 2s 2 Aminonon 8 Enoic Acid Conformational Landscapes

Quantum Mechanical (QM) Calculations for Electronic Structure and Energy Minima

Quantum mechanical calculations would be essential to determine the electronic structure and identify the stable conformations (energy minima) of (2S)-2-aminonon-8-enoic acid. Methods like Hartree-Fock or more advanced post-Hartree-Fock methods could be employed to calculate the molecule's energy as a function of its geometry. This would allow for the identification of the most stable conformers in the gas phase.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations could provide insights into the dynamic behavior of (2S)-2-aminonon-8-enoic acid over time. By simulating the movement of each atom, researchers could observe how the molecule folds and changes its conformation in a simulated environment, such as in water or other solvents. This would reveal information about its flexibility and the timescales of its conformational transitions.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) represents a computationally efficient yet accurate method for studying the conformational landscape of molecules like (2S)-2-aminonon-8-enoic acid. DFT calculations could be used to optimize the geometries of various conformers and calculate their relative energies, providing a detailed picture of the molecule's preferred shapes.

Energy Landscape Mapping and Potential Energy Surface (PES) Analysis

A comprehensive analysis would involve mapping the potential energy surface (PES) of (2S)-2-aminonon-8-enoic acid. The PES is a multidimensional surface that represents the energy of the molecule for all possible arrangements of its atoms. By exploring the PES, scientists can identify all stable and metastable conformers, as well as the energy barriers between them, providing a complete picture of the molecule's conformational possibilities.

Solvent Effects on Conformational Stability

The conformation of (2S)-2-aminonon-8-enoic acid is expected to be significantly influenced by its environment. Computational models that include the effect of a solvent, either explicitly (by including individual solvent molecules) or implicitly (using a continuum model), would be necessary to predict its conformational preferences in solution. These studies would reveal how interactions with solvent molecules, such as water, stabilize or destabilize different conformers.

Prediction of Conformational Preferences in Peptide Scaffolds

Incorporating (2S)-2-aminonon-8-enoic acid into a peptide chain would introduce unique structural constraints and possibilities. Computational studies could predict how this unsaturated amino acid influences the secondary structure of peptides. By modeling peptides containing this residue, it would be possible to investigate its tendency to promote or disrupt common peptide motifs like alpha-helices or beta-sheets, which is crucial for the design of novel peptides with specific functions.

While the frameworks for these computational studies are well-established, their specific application to (2S)-2-aminonon-8-enoic acid hydrochloride is not yet documented in the scientific literature. Future research in this area would be valuable for understanding the fundamental properties of this amino acid and unlocking its potential in various scientific and technological fields.

Advanced Research Applications of 2s 2 Aminonon 8 Enoic Acid in Chemical Biology and Materials Science

Protein and Peptide Engineering via Unnatural Amino Acid Incorporation

The incorporation of (2S)-2-aminonon-8-enoic acid into the primary structure of proteins and peptides is a key strategy for introducing a chemically reactive terminal alkene group at a specific position. This "handle" can be subsequently modified using a variety of bioorthogonal reactions, such as olefin metathesis or thiol-ene additions. This approach facilitates the precise engineering of protein structure and function, allowing for applications ranging from the development of novel therapeutics to the construction of complex biomaterials. google.com The methods to achieve this incorporation can be broadly categorized into in vivo biosynthetic techniques and in vitro chemical synthesis.

Genetic Code Expansion Technologies for Site-Specific Incorporation

Genetic code expansion is the most powerful technique for the site-specific incorporation of ncAAs into proteins within living cells or in cell-free systems. mdpi.com This technology repurposes a specific codon, typically a nonsense (stop) codon like the amber codon (UAG), to encode for the unnatural amino acid. riken.jp This requires the introduction of a new set of translational machinery—an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA)—that functions independently of the host cell's endogenous components. nih.gov

Table 1: Key Components for Genetic Code Expansion

Component Function Requirements
Unnatural Amino Acid (UAA) Provides novel chemical functionality (e.g., terminal alkene). Must be cell-permeable (for in vivo systems) and not be a substrate for endogenous synthetases.
Reassigned Codon A codon in the mRNA sequence designated to encode the UAA. Typically a stop codon (e.g., UAG) to minimize competition with canonical amino acids.
Orthogonal Suppressor tRNA Recognizes the reassigned codon (e.g., tRNA with a CUA anticodon for a UAG codon). Must not be recognized (aminoacylated) by any of the host cell's endogenous aaRSs.

| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | Specifically charges the orthogonal tRNA with the desired UAA. | Must not charge any endogenous tRNAs and must have high specificity for the UAA over all 20 canonical amino acids. |

Suppressor tRNA and Aminoacyl-tRNA Synthetase Engineering

The central challenge in genetic code expansion is the development of a suitable orthogonal aaRS-tRNA pair. nih.gov For an ncAA like (2S)-2-aminonon-8-enoic acid, this is achieved by engineering an existing synthetase from a different domain of life (e.g., archaea) to recognize the new substrate. The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is a commonly used scaffold for engineering because its active site is highly adaptable and it does not recognize the anticodon of its tRNA, making the pair naturally orthogonal in bacteria and eukaryotes. nih.govresearchgate.net

The engineering process typically involves:

Library Creation: Generating a large library of aaRS mutants with variations in the amino acid binding pocket.

Selection and Screening: Employing directed evolution strategies. A positive selection marker (e.g., an antibiotic resistance gene) containing an in-frame amber codon is used; cells only survive if the engineered aaRS successfully incorporates the ncAA, leading to a full-length, functional resistance protein. A negative selection is then used to eliminate synthetases that incorporate canonical amino acids. frontiersin.org

Through this process, synthetases can be evolved to exhibit high fidelity and efficiency for charging (2S)-2-aminonon-8-enoic acid onto its corresponding orthogonal suppressor tRNA.

Cell-Free Protein Synthesis Systems for Controlled Incorporation

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in vivo expression for incorporating ncAAs. nih.gov These systems consist of cell lysates containing all the necessary translational machinery (ribosomes, tRNAs, enzymes) but without the constraints of a living cell, such as cell wall transport or ncAA toxicity. nih.gov

The advantages of using CFPS for incorporating (2S)-2-aminonon-8-enoic acid include:

Direct Access: The ncAA and its engineered aaRS/tRNA pair can be added directly to the reaction mixture at optimal concentrations.

High Yield: Modern CFPS systems can produce proteins at concentrations of up to 1 mg/mL, which is sufficient for many downstream applications. nih.gov

Reduced Complexity: The open nature of the system allows for precise control over the reaction environment and easy purification of the resulting protein. nih.govfrontiersin.org

CFPS is particularly well-suited for producing proteins with multiple ncAA incorporations or those that are toxic to host cells. nih.gov

Selective Pressure Incorporation in Auxotrophic Strains

Selective pressure incorporation (SPI) is a residue-specific method that replaces all instances of a particular canonical amino acid with an analog. mdpi.comfrontiersin.org This technique utilizes an auxotrophic host strain that is unable to synthesize a specific canonical amino acid (e.g., leucine or methionine). nih.gov The cells are grown in a defined medium where this amino acid is depleted and then supplemented with a structural analog, such as (2S)-2-aminonon-8-enoic acid.

If the analog is structurally similar enough to a canonical amino acid, the endogenous aaRS may recognize and charge it onto the corresponding tRNA, leading to its widespread incorporation throughout the proteome. nih.gov While this method lacks the site-specificity of genetic code expansion, it is a powerful tool for producing proteins that are globally modified with new chemical functionalities. nih.gov

Solid-Phase Peptide Synthesis (SPPS) for Modified Peptides

Solid-phase peptide synthesis (SPPS) is a chemical method that allows for the de novo synthesis of peptides in a stepwise fashion on a solid support. core.ac.uknih.gov This technique offers complete control over the peptide sequence and is an excellent method for incorporating one or more molecules of (2S)-2-aminonon-8-enoic acid at precisely defined positions.

The process involves:

Anchoring: The first amino acid is attached to an insoluble resin. core.ac.uk

Deprotection: The N-terminal protecting group (commonly Fmoc) is removed.

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free N-terminus of the growing peptide chain. peptide.com

Iteration: The deprotection and coupling steps are repeated until the desired peptide is synthesized.

Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

SPPS is not limited by the cellular translational machinery, making it ideal for synthesizing short- to medium-length peptides (<50-60 residues) containing ncAAs that may be toxic or incompatible with in vivo systems. mdpi.com

Table 2: Comparison of UAA Incorporation Methodologies

Feature Genetic Code Expansion Selective Pressure Inc. Solid-Phase Peptide Synthesis (SPPS)
Specificity Site-specific (single location) Residue-specific (all instances of a cAA) Site-specific (any location)
Product Size Full-length proteins Full-length proteins Short to medium peptides (typically <60 aa)
Methodology Biological (in vivo or cell-free) Biological (in vivo) Chemical
Key Requirement Orthogonal aaRS/tRNA pair Auxotrophic host, structural analog Protected amino acid derivatives

| Primary Use | Probing protein function, creating specific conjugates | Global protein modification, material science | Custom peptide design, synthetic protein fragments |

Semisynthetic and Enzymatic Ligation Methods for Protein Modification

For creating large, modified proteins that are inaccessible by total chemical synthesis, semisynthetic and enzymatic ligation methods are employed. These techniques allow for the joining of a recombinantly expressed protein with a synthetic peptide containing (2S)-2-aminonon-8-enoic acid.

Enzymatic ligation utilizes ligases such as sortase A or butelase-1, which recognize specific short peptide sequences. mdpi.com The process involves engineering the recognition sequence onto the terminus of a target protein. The ligase then cleaves this sequence and covalently links it to another peptide or protein that has a corresponding N-terminal motif (e.g., an N-terminal glycine for sortase A). mdpi.com This allows a synthetic peptide containing (2S)-2-aminonon-8-enoic acid, produced via SPPS, to be attached site-specifically to a large, recombinantly produced protein.

These methods combine the scalability of recombinant protein expression with the chemical versatility of synthetic peptides, enabling the creation of large, complex proteins bearing the unique terminal alkene functionality of (2S)-2-aminonon-8-enoic acid for advanced applications in therapeutics and biomaterials. nih.gov

Impact on Protein Structure, Dynamics, and Function

The incorporation of (2S)-2-aminonon-8-enoic acid and similar olefin-bearing amino acids into peptides is a foundational technique for creating "stapled peptides." This is achieved by strategically placing two such amino acids within a peptide sequence, typically at i, i+4 or i, i+7 positions, and then forming an all-hydrocarbon cross-link via ruthenium-catalyzed ring-closing metathesis (RCM). nih.govacs.orgdovepress.com This synthetic brace has profound effects on the peptide's properties.

The primary impact of this hydrocarbon staple is the stabilization of the α-helical secondary structure. acs.orgnih.govharvard.edu Many short peptides, which are unstructured in solution, can be locked into their bioactive helical conformation through stapling. nih.govcpcscientific.com This conformational rigidity is crucial for mimicking the structure of helical domains found in larger proteins. nih.govharvard.edu

Beyond structural stabilization, hydrocarbon stapling significantly enhances the peptide's resistance to proteolytic degradation. acs.orgnih.gov The macrocyclic hydrocarbon bridge protects the peptide backbone from cleavage by proteases, thereby increasing its stability and half-life both in vitro and in vivo. nih.govcpcscientific.com This improved stability, combined with enhanced cell permeability, allows these modified peptides to function effectively inside cells, where they can modulate biological pathways. nih.govcpcscientific.com

Table 1: Effects of Hydrocarbon Stapling on Peptide Properties

PropertyEffect of StaplingMechanismReference
Secondary Structure Stabilization of α-helixA covalent, macrocyclic brace restricts conformational freedom, favoring the helical fold. acs.orgnih.gov
Proteolytic Stability Increased resistance to proteasesThe hydrocarbon staple sterically hinders access of proteases to the peptide backbone. nih.govcpcscientific.com
Cell Permeability Generally enhancedThe stabilized helical structure and increased hydrophobicity can facilitate passage across cell membranes. nih.govcpcscientific.com
Target Affinity Often improvedPre-organizing the peptide into its bioactive conformation reduces the entropic penalty of binding. dovepress.comcpcscientific.com

Probing Protein-Ligand and Protein-Protein Interactions

Stapled peptides derived from (2S)-2-aminonon-8-enoic acid are powerful tools for interrogating and modulating protein-protein interactions (PPIs). nih.govexplorationpub.com Many critical cellular processes are mediated by PPIs that involve an α-helical domain from one protein docking into a groove on its partner. nih.govacs.org Stapled peptides are designed to mimic these helical domains, acting as high-fidelity probes and potent inhibitors. dovepress.comrsc.org

By stabilizing the bioactive α-helical conformation, these synthetic peptides can bind to their target proteins with high affinity and specificity. acs.orgcpcscientific.com They have been used extensively to disrupt PPIs implicated in diseases like cancer, for example, by targeting interactions within the BCL-2 family of apoptosis-regulating proteins. dovepress.com In some cases, the hydrocarbon staple itself can contribute to binding affinity by making favorable hydrophobic contacts with the protein surface, expanding the interaction interface. dovepress.comexplorationpub.com

The ability to introduce these stable, cell-penetrating helical peptides into living systems allows researchers to probe the function of specific PPIs in their native context, providing insights that are not achievable with traditional genetic or small-molecule approaches. nih.govanaspec.com

Table 2: Examples of Protein-Protein Interactions Targeted by Stapled Peptides

Target InteractionPeptide MimicTherapeutic AreaReference
p53/MDM2Stapled p53 peptideOncology rsc.org
BIM/MCL-1Stapled BIM BH3 domainOncology nih.gov
BID/BCL-XLStapled BID BH3 domainOncology acs.org
eIF4E/eIF4GStapled eIF4G peptideOncology anaspec.com

Development of Spectroscopic and Imaging Probes

Design of Unnatural Amino Acids with Tailored Spectroscopic Characteristics

Unnatural amino acids can be designed to carry unique spectroscopic signatures that are sensitive to their local environment, serving as powerful probes for studying protein structure and dynamics. nih.govpku.edu.cn An ideal spectroscopic UAA should be minimally perturbative to the native protein structure while possessing a measurable signal that is distinct from the natural amino acids. nih.govpku.edu.cn

While the terminal alkene in (2S)-2-aminonon-8-enoic acid does not have strong intrinsic spectroscopic properties for direct probing, its true value lies in its role as a bio-orthogonal handle. researchwithnj.comnih.gov This handle allows for the covalent attachment of a vast array of probes with tailored spectroscopic characteristics. Researchers can synthesize and attach custom fluorophores, spin labels, or infrared probes to the terminal alkene after the UAA has been incorporated into a protein. rsc.orgnih.gov This modular approach provides the flexibility to choose the optimal spectroscopic tool for a specific biological question without needing to develop a new UAA and corresponding genetic encoding system for each type of probe.

Site-Specific Labeling for Advanced Biophysical Studies

The ability to label a protein at a single, defined position is crucial for many advanced biophysical techniques. The terminal alkene of (2S)-2-aminonon-8-enoic acid is an excellent functional group for achieving such site-specific labeling. nih.gov Using the technology of genetic code expansion, this UAA can be incorporated into a protein at any desired site in response to a unique codon (e.g., the amber stop codon). nih.govnih.gov

Once incorporated, the terminal alkene can be selectively modified using bio-orthogonal chemical reactions. nih.gov These are reactions that proceed with high efficiency and specificity under physiological conditions without cross-reacting with native biological functionalities. researchwithnj.comnih.gov A prominent example is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a terminal alkene and a tetrazine-conjugated probe. nih.gov This reaction is extremely fast and allows for the attachment of fluorescent dyes for imaging, FRET pairs for distance measurements, or other biophysical probes to a specific location on the protein, even on the surface of living cells. nih.gov

Table 3: Bio-orthogonal Reactions for Labeling Terminal Alkene-Containing Amino Acids

ReactionReactive PartnersKey FeaturesReference
Inverse-Electron-Demand Diels-Alder (iEDDA) Alkene + TetrazineExtremely fast kinetics, high specificity, fluorogenic potential. nih.govnih.gov
Thiol-Ene Reaction Alkene + ThiolCan be initiated by light (photo-click) or radicals, forms stable thioether bond. nih.gov
Alkene Metathesis Alkene + Alkene (with catalyst)Forms a new C=C bond, used for stapling and ligation. dovepress.comnih.gov

Photo-Crosslinking and Photoactivation Strategies

Photo-crosslinking is a powerful method for identifying and mapping protein-protein interactions in their native cellular environment. nih.gov This technique typically involves incorporating a UAA with a photo-activatable moiety, such as a diazirine or benzophenone group. nih.govwikipedia.org Upon UV irradiation, these groups form highly reactive intermediates that covalently bond with nearby molecules, thus capturing transient or weak interactions. nih.govcreative-proteomics.com

While (2S)-2-aminonon-8-enoic acid is not intrinsically photo-reactive, its terminal alkene can be leveraged for crosslinking in two main ways. First, a photo-activatable group can be attached to the alkene via the bio-orthogonal labeling strategies described previously. Second, and more directly, the slow reaction between a non-conjugated terminal alkene and a tetrazine can be exploited for proximity-enhanced crosslinking. nih.govresearchgate.net In this strategy, two interacting proteins are engineered to carry a terminal alkene and a tetrazine, respectively. The reaction is too slow to occur when the proteins are apart, but when the interaction brings the two groups into close proximity, the high effective molarity drives the crosslinking reaction, covalently trapping the interacting pair. nih.gov

Design of Bio-Orthogonal Chemistry Handles

A bio-orthogonal chemistry handle is a functional group that is inert to the vast array of chemical functionalities present within a living system but can react selectively with a specific, exogenously supplied partner. nih.govnih.gov The terminal alkene of (2S)-2-aminonon-8-enoic acid is a quintessential example of such a handle. nih.govresearchgate.net

The C=C double bond is stable under physiological conditions and does not participate in the metabolic or signaling pathways of the cell. researchwithnj.comnih.gov This chemical inertness allows for the genetic incorporation of (2S)-2-aminonon-8-enoic acid into proteins without perturbing the cellular machinery. nih.gov However, this terminal alkene remains available for specific chemical reactions, such as the iEDDA cycloaddition with tetrazines or thiol-ene reactions, which are foreign to biology. nih.govnih.gov This unique combination of stability in a biological context and reactivity with a specific chemical partner makes the terminal alkene an exceptionally powerful tool for chemical biologists to label, image, and manipulate proteins with high precision in living organisms. nih.govnih.gov

Application in Peptide Foldamers and Constrained Peptide Design

The incorporation of non-proteinogenic amino acids like (2S)-2-aminonon-8-enoic acid is a cornerstone of modern peptide design, enabling the creation of structures with enhanced stability and novel functions. The terminal alkene in its side chain is particularly amenable to olefin metathesis, a powerful chemical reaction for forging carbon-carbon double bonds.

This reactivity is extensively utilized in a technique known as "peptide stapling" or hydrocarbon constraining. nih.gov By strategically placing two alkene-bearing amino acids—such as (2S)-2-aminonon-8-enoic acid or shorter analogs like allylglycine—within a peptide sequence, a subsequent ring-closing metathesis (RCM) reaction can create a covalent, all-hydrocarbon bridge between their side chains. nih.govresearchgate.net This "staple" acts as a structural brace, locking the peptide into a specific secondary structure, most commonly an α-helix. nih.gov The stabilization of such secondary structures is a key goal in the design of peptide foldamers—oligomers that mimic the ordered structures of natural peptides and proteins. nih.gov

The rationale behind this approach is to pre-organize the peptide into its bioactive conformation, which can lead to several advantages:

Increased Helicity and Structural Stability: The hydrocarbon staple prevents the peptide from unfolding, significantly increasing its adoption of the desired helical structure. nih.gov

Enhanced Target Affinity: By reducing the entropic penalty of binding, constrained peptides often exhibit higher affinity for their biological targets. nih.gov

Improved Proteolytic Resistance: The unnatural linkage and constrained conformation can make the peptide less susceptible to degradation by proteases.

The specifics of the constraint, such as the length of the tether and the positions of the amino acids, can be systematically varied to optimize the peptide's properties. The use of monosubstituted alkenyl amino acids, like (2S)-2-aminonon-8-enoic acid, can be advantageous over more sterically hindered α,α-disubstituted variants, as they may couple more efficiently during solid-phase peptide synthesis and reduce potential steric clashes with the target protein. nih.gov

Stapling StrategyUnnatural Amino Acid(s)Key ReactionResulting StructurePrimary Application
i, i+4 Stapling(S)-2-aminopent-4-enoic acid (S5)Ring-Closing Metathesis (RCM)8-carbon hydrocarbon stapleα-helix stabilization for one helical turn
i, i+7 Stapling(S)-2-aminooct-7-enoic acid (S8) and (S)-2-aminopent-4-enoic acid (S5)Ring-Closing Metathesis (RCM)11-carbon hydrocarbon stapleα-helix stabilization across two helical turns
General Hydrocarbon Constraint(2S)-2-aminonon-8-enoic acidRing-Closing Metathesis (RCM)Variable length hydrocarbon bridgeConformational locking of peptide loops and secondary structures
Table 1. Examples of Peptide Constraining Strategies Using Alkenyl Amino Acids.

Integration into Novel Biomaterials and Polymers

The bifunctional nature of (2S)-2-aminonon-8-enoic acid, possessing both a polymerizable amino acid core and a reactive alkene side chain, makes it an attractive monomer for the synthesis of advanced biomaterials and functional polymers. Its structure is suitable for creating novel polyamides, polyesters, and hybrid polymers with tailored properties.

Enzymatic polymerization is a particularly promising route for integrating such monomers into polymers under mild conditions, which helps preserve the functionality of sensitive groups like the terminal alkene. nih.gov Lipases, for instance, can catalyze the polycondensation of monomers containing carboxylic acid and amine functionalities (to form polyamides) or carboxylic acid and hydroxyl groups (to form polyesters). (2S)-2-aminonon-8-enoic acid could serve as an AB-type monomer in such reactions, where the amine of one monomer reacts with the carboxylic acid of another to form a polyamide backbone.

The resulting polymer would feature a pendant heptenyl chain for every monomer unit. This array of terminal alkenes along the polymer backbone serves as a platform for a multitude of post-polymerization modifications. These reactive sites can be leveraged for:

Cross-linking: The alkene groups can be cross-linked through various chemical reactions, such as olefin metathesis or radical polymerization, to form robust hydrogels or thermoset materials. researchgate.net

Surface Functionalization: Small molecules, peptides, or drugs can be grafted onto the polymer backbone via the alkene handles to create materials with specific cell-adhesion properties or for controlled-release applications.

Click Chemistry: The terminal alkene can be converted to other functional groups, such as azides or alkynes, enabling subsequent modification via highly efficient "click" reactions. chemistryviews.org

The synthesis of such functional polymers from bio-derivable building blocks aligns with the growing demand for sustainable and advanced materials for biomedical applications, including tissue engineering scaffolds and drug delivery systems. researchgate.net

Investigation of Enzyme Catalytic Activity and Specificity

While the hydrocarbon side chain of (2S)-2-aminonon-8-enoic acid is generally unreactive under physiological conditions and not typically involved in direct catalysis, its interaction with enzymes is a subject of significant interest. youtube.com The study of how enzymes recognize and process this unnatural amino acid provides insights into their specificity and catalytic mechanisms.

A key example of enzymatic activity involving this compound is found in its own synthesis. One documented method for producing enantiomerically pure (S)-2-amino-8-nonenoic acid involves the enzymatic resolution of its racemic N-acetyl precursor, (±)-2-acetamido-8-nonenoic acid. lookchem.com This reaction is catalyzed by Acylase I in the presence of a cobalt(II) cofactor. lookchem.com The enzyme selectively hydrolyzes the acetyl group from the S-enantiomer, leaving the R-enantiomer untouched. This high degree of stereospecificity demonstrates the ability of an enzyme's active site to precisely recognize the substrate, even with a long, unnatural, alkene-containing side chain.

EnzymeSubstrateReaction TypeProductSignificance
Acylase I(±)-2-acetamido-8-nonenoic acidEnantioselective Hydrolysis(S)-2-aminonon-8-enoic acidDemonstrates enzyme specificity for an unnatural amino acid, enabling its chiral synthesis. lookchem.com
Table 2. Enzymatic Reaction Involving (2S)-2-aminonon-8-enoic Acid Precursor.

Furthermore, incorporating amino acids with unique side chains like the heptenyl group into peptide substrates can be a powerful tool for probing the active sites of other enzymes, such as proteases or kinases. By observing how the presence of this unnatural residue affects binding and turnover, researchers can map the steric and electronic constraints of an enzyme's active site. The alkene provides a subtle yet distinct functional group that differs from any natural amino acid side chain, allowing for the fine-tuning of enzyme-substrate interaction studies.

Mimicry of Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating protein function, but studying their precise effects can be challenging due to the difficulty in preparing homogeneously modified proteins. nih.gov Unnatural amino acids offer a powerful chemical biology tool to mimic natural PTMs, allowing for the controlled investigation of their functional consequences. nih.gov

(2S)-2-aminonon-8-enoic acid can be employed as a mimic for certain types of PTMs in several ways. Its long, hydrophobic, seven-carbon aliphatic chain bears a structural resemblance to the lipid chains attached to proteins during acylation, such as myristoylation (C14) or palmitoylation (C16). While shorter, incorporating this amino acid can be used to approximate the biophysical effects of lipidation, such as increasing a peptide's or protein's affinity for cellular membranes.

More powerfully, the terminal alkene serves as a versatile chemical handle for introducing a wide array of PTM mimics. ox.ac.uk Through selective chemical reactions that target the alkene without affecting other functional groups in the protein, researchers can attach moieties that replicate the structure and function of natural PTMs. For example:

Thiol-ene "click" chemistry can be used to attach thiol-containing molecules, enabling the introduction of groups that mimic phosphorylation (using phosphoserine thiols) or glycosylation (using sugar thiols).

Olefin metathesis can attach other alkene-containing reporters or functional groups. acs.org

Oxidative cleavage of the alkene can generate an aldehyde, which can then be used for further bioorthogonal ligations.

This "tag-and-modify" strategy allows for the site-specific installation of a PTM mimic into a full-length protein, providing a level of precision that is often unattainable through biological methods alone. ox.ac.uk This enables researchers to decouple the effects of a single modification from other cellular events, providing clear insights into its role in protein function and signaling pathways. nih.gov

Q & A

Stereochemical Influence on Enzymatic Interactions

Research Depth : Investigate how the (2S)-configuration and the terminal alkene (C8-enoic acid) influence substrate binding in amino acid-processing enzymes (e.g., aminotransferases or decarboxylases).
Methodology :

  • Enzymatic Assays : Compare kinetic parameters (Km, Vmax) of (2S)-2-aminonon-8-enoic acid hydrochloride with its enantiomer or saturated analogs (e.g., non-8-enoic → nonanoic acid) using purified enzymes like glutamate dehydrogenase .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to map interactions between the compound’s chiral center/alkene and enzyme active sites .
    Advanced Aspect : Elucidate if the alkene moiety induces conformational changes in enzyme structures during catalysis.

Synthetic Route Optimization for Enantiomeric Purity

Research Depth : Develop a scalable, stereoselective synthesis to minimize racemization and maximize yield.
Methodology :

  • Asymmetric Catalysis : Test chiral catalysts (e.g., BINAP-metal complexes) in key steps like reductive amination or alkene functionalization .
  • Process Monitoring : Use HPLC with chiral columns to track enantiomeric excess (ee) during synthesis .
    Advanced Aspect : Apply continuous-flow chemistry to enhance reaction control and reduce side-product formation .

Metabolic Stability in Biological Systems

Research Depth : Assess the compound’s susceptibility to oxidative degradation (e.g., via cytochrome P450) or hydrolysis in physiological conditions.
Methodology :

  • In Vitro Studies : Incubate the compound with liver microsomes or plasma, analyzing degradation products via LC-MS .
  • Stability Profiling : Compare half-lives under varying pH/temperature conditions to identify optimal storage/formulation strategies .
    Advanced Aspect : Investigate if the alkene group enhances or reduces metabolic stability compared to saturated analogs.

Role in Peptide Mimetic Design

Research Depth : Explore its utility as a non-natural amino acid in peptide-based drug candidates targeting GPCRs or ion channels.
Methodology :

  • Solid-Phase Synthesis : Incorporate the compound into model peptides, evaluating conformational impacts via circular dichroism (CD) .
  • Binding Affinity : Measure interactions with target receptors using surface plasmon resonance (SPR) or radioligand assays .
    Advanced Aspect : Determine if the alkene introduces rigidity or novel hydrogen-bonding patterns in peptide backbones.

Toxicological Profiling and Mechanism

Research Depth : Address gaps in toxicity data (noted in safety reports for similar hydrochlorides) through systematic in vitro/in vivo studies.
Methodology :

  • Cytotoxicity Screening : Test on human cell lines (e.g., HEK293, HepG2) using MTT assays, focusing on mitochondrial dysfunction .
  • In Vivo Models : Administer graded doses to rodents, monitoring organ histopathology and biomarkers (e.g., ALT, creatinine) .
    Advanced Aspect : Use transcriptomics to identify pathways affected by chronic exposure (e.g., oxidative stress, apoptosis).

Crystallographic and Spectroscopic Characterization

Research Depth : Resolve contradictions in reported molecular properties (e.g., solubility, melting point) through rigorous characterization.
Methodology :

  • Single-Crystal X-ray Diffraction : Determine absolute configuration and hydrogen-bonding networks .
  • Dynamic NMR : Study alkene geometry (cis/trans) and rotational barriers in solution .
    Advanced Aspect : Correlate solid-state packing with dissolution rates for pharmaceutical formulation insights .

Methodological Notes

  • Contradictions : and highlight conflicting toxicity data for similar hydrochlorides, necessitating compound-specific validation.
  • Advanced Techniques : Cryo-EM (for enzyme complexes) and machine learning (for reaction optimization) are recommended for deeper mechanistic insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.